
Menaquinone 6-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menaquinone 6-d7 is the labelled analogue of Menaquinone 6, which is a homolog of vitamin K2 . It is an endogenous metabolite and isotope-labeled compound .
Chemical Reactions Analysis
The production of this compound involves the exploration of diverse fermentation media compositions, optimal growth conditions, and even integrating nanobiotechnology methodologies . Innovative biofilm reactors, capable of facilitating biofilm attachment on plastic composite substrates, have also emerged as a promising solution .
properties
CAS RN |
1233937-29-5 |
|---|---|
Molecular Formula |
C₄₁H₄₉D₇O₂ |
Molecular Weight |
587.93 |
synonyms |
(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione-d7; Farnoquinone-d7; MK6-d7; Vitamin K2-d7; Vitamin K2(30)-d7; Vitamin MK6-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



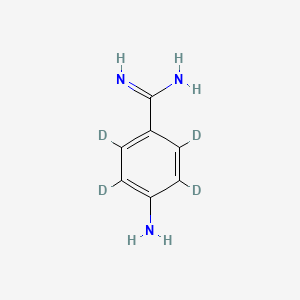
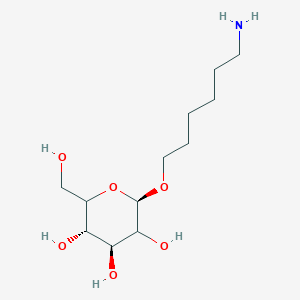
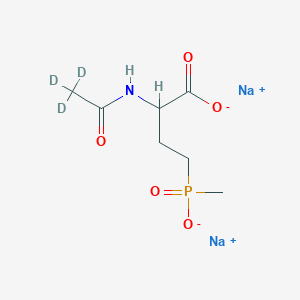
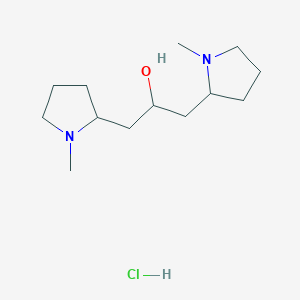
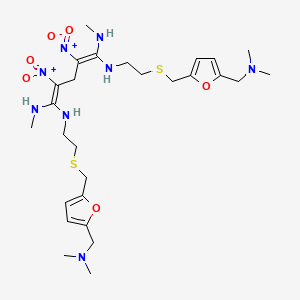
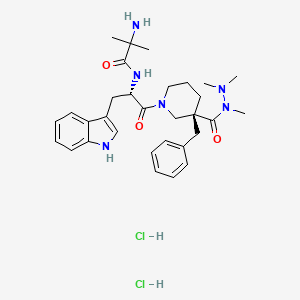
![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)